Creatine AKG
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Overview
Description
Creatine alpha-ketoglutarate is a compound formed by bonding creatine with alpha-ketoglutaric acid. Creatine is a well-known supplement used to enhance muscle mass, strength, and power, while alpha-ketoglutaric acid is a key intermediate in the Krebs cycle, which is involved in energy production in cells . The combination of these two molecules aims to improve the delivery and effectiveness of creatine in muscle cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of creatine alpha-ketoglutarate involves the bonding of creatine with alpha-ketoglutaric acid. This process typically requires the use of pharmaceutical chemists and an exclusive manufacturing process to successfully bond the two molecules . The exact reaction conditions and synthetic routes are proprietary and not widely disclosed in the public domain.
Industrial Production Methods
Industrial production of creatine alpha-ketoglutarate involves large-scale synthesis using advanced manufacturing techniques. Companies like NxCare Inc. have developed proprietary methods to produce this compound, ensuring high purity and effectiveness . The production process is designed to maximize the yield and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
Creatine alpha-ketoglutarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can alter the structure of the compound, potentially affecting its effectiveness.
Substitution: Substitution reactions can replace certain functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of creatine alpha-ketoglutarate include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.
Major Products Formed
The major products formed from the reactions of creatine alpha-ketoglutarate depend on the type of reaction and the conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of new derivatives with altered properties.
Scientific Research Applications
Creatine alpha-ketoglutarate has a wide range of scientific research applications, including:
Biology: Researchers investigate the role of creatine alpha-ketoglutarate in cellular energy production and metabolism.
Mechanism of Action
Creatine alpha-ketoglutarate works by increasing the concentration of creatine in muscle cells. The alpha-ketoglutaric acid component acts as a transporter, facilitating the entry of creatine into the cells . Once inside the muscle cells, creatine is converted to phosphocreatine, which serves as a rapid source of energy during high-intensity exercise . This process enhances muscle strength and power, leading to improved athletic performance .
Comparison with Similar Compounds
Similar Compounds
Creatine monohydrate: The most common form of creatine, known for its effectiveness in increasing muscle mass and strength.
Creatine ethyl ester: A modified form of creatine that is claimed to have better absorption and effectiveness.
Creatine hydrochloride: Another modified form of creatine that is believed to be more soluble and easier on the stomach.
Uniqueness of Creatine Alpha-Ketoglutarate
Creatine alpha-ketoglutarate is unique because it combines the benefits of creatine with the enhanced delivery properties of alpha-ketoglutaric acid . This combination allows for more efficient transport of creatine into muscle cells, resulting in higher creatine concentrations and improved performance . Additionally, the alpha-ketoglutaric acid component may provide additional benefits related to energy production and metabolism .
Properties
CAS No. |
315669-78-4 |
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Molecular Formula |
C9H15N3O7 |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2-oxopentanedioic acid |
InChI |
InChI=1S/C5H6O5.C4H9N3O2/c6-3(5(9)10)1-2-4(7)8;1-7(4(5)6)2-3(8)9/h1-2H2,(H,7,8)(H,9,10);2H2,1H3,(H3,5,6)(H,8,9) |
InChI Key |
VSQHMIFYITYXRG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.C(CC(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
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